N-(2-acrylamidoethyl)isonicotinamide
Description
N-(2-acrylamidoethyl)isonicotinamide is a synthetic amide derivative featuring an acrylamide moiety linked to an ethyl chain, which is further conjugated to isonicotinamide (a pyridine-4-carboxamide derivative). This compound’s structure combines the reactive acrylamide group with the aromatic isonicotinamide core, making it a candidate for applications in polymer chemistry, drug delivery systems, or as a precursor in medicinal chemistry. Its acrylamide group enables cross-linking or polymerization, while the isonicotinamide moiety may contribute to biological interactions, such as hydrogen bonding or metal coordination.
Properties
IUPAC Name |
N-[2-(prop-2-enoylamino)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-10(15)13-7-8-14-11(16)9-3-5-12-6-4-9/h2-6H,1,7-8H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXBHELUUZBTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acrylamidoethyl)isonicotinamide typically involves the reaction of isonicotinamide with an appropriate acrylamide derivative. One common method is the reaction of isonicotinamide with 2-chloroethyl acrylamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-acrylamidoethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N-(2-aminoethyl)isonicotinamide.
Scientific Research Applications
N-(2-acrylamidoethyl)isonicotinamide has several scientific research applications:
Biology: The compound can be used in the development of bioactive materials and drug delivery systems.
Industry: The compound is used in the production of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(2-acrylamidoethyl)isonicotinamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The isonicotinamide moiety may interact with nicotinamide receptors or enzymes involved in NAD+ metabolism, influencing cellular processes such as energy production and DNA repair .
Comparison with Similar Compounds
N-(1-((4-Amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)isonicotinamide (FEMA 4965)
Structural Differences :
- Core : Both compounds share the isonicotinamide backbone.
- Substituents: FEMA 4965 incorporates a benzo-thiadiazin ring with sulfone and amino groups, whereas N-(2-acrylamidoethyl)isonicotinamide has an acrylamidoethyl chain.
- Reactivity: The acrylamide group in the target compound allows for polymerization or Michael addition reactions, while FEMA 4965’s sulfone and amino groups may enhance solubility and stability in aqueous environments.
Toxicological and Regulatory Profiles :
Ranitidine Complex Nitroacetamide (N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide)
Structural Differences :
- Core: Ranitidine’s nitroacetamide derivative includes a furan ring and dimethylamino group, contrasting with the pyridine-based isonicotinamide in the target compound.
- Functional Groups : The nitro group in Ranitidine’s impurity confers electrophilic reactivity, while the acrylamide group in this compound is nucleophilic.
Pharmacological Relevance :
- Ranitidine derivatives are associated with histamine H2-receptor antagonism.
- The target compound’s bioactivity is unexplored but may involve pyridine-mediated interactions (e.g., enzyme inhibition).
General Comparison Table
Research Implications and Limitations
- Toxicity : The acrylamide group in this compound necessitates rigorous toxicological evaluation, contrasting with FEMA 4965’s GRAS status .
- Synthetic Challenges : Unlike Ranitidine derivatives, the target compound’s acrylamide may complicate purification due to unintended polymerization.
- Data Gaps : Direct pharmacological or pharmacokinetic data for this compound are absent; inferences are drawn from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
